![molecular formula C6H9N3O2 B178060 Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate CAS No. 137156-35-5](/img/structure/B178060.png)
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a type of triazole compound . Triazole compounds are known to interact with various biological targets.
Mode of Action
Triazole compounds are generally known to interact with their targets through the nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole compounds have been shown to have neuroprotective and anti-inflammatory properties . They may act by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
Triazole compounds have been shown to have neuroprotective and anti-inflammatory properties . They may act by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the cycloaddition reaction between ethyl azidoacetate and methyl propiolate under copper-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10N4O2
- Molecular Weight : 170.17 g/mol
- Structure : EMT features a five-membered ring containing three nitrogen atoms, which is characteristic of triazoles.
Chemistry
EMT serves as a crucial building block in the synthesis of more complex molecules. It is utilized in:
- Pharmaceuticals : EMT is involved in the development of various drug candidates due to its ability to form stable interactions with biological targets.
- Agrochemicals : The compound's properties are exploited in the synthesis of pesticides and herbicides.
Biology
Research indicates that EMT exhibits significant biological activities:
- Antimicrobial Properties : EMT has been studied for its effectiveness against various bacterial strains and fungi, potentially serving as an alternative to traditional antibiotics .
- Anticancer Activity : Preliminary studies suggest that EMT may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Medicine
Ongoing research is exploring EMT as a potential therapeutic agent:
- Neuroprotective Effects : EMT has shown promise in reducing neuroinflammation and protecting neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.
- Drug Development : As a scaffold for drug design, EMT can be modified to enhance its efficacy and selectivity against specific diseases.
Industry
In industrial applications, EMT is used in:
- Material Science : Its stability and reactivity make it suitable for developing new materials such as polymers and coatings.
- Catalysis : EMT can act as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Cycloaddition Reaction
A common synthetic route involves the cycloaddition reaction between ethyl azidoacetate and methyl propiolate under copper-catalyzed conditions. This method allows for high yields of EMT with minimal by-products.
Microwave-Assisted Synthesis
Microwave-assisted techniques have been explored to optimize reaction conditions, reduce synthesis time, and improve overall efficiency.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of EMT against several pathogenic strains. Results indicated that EMT exhibited significant inhibition zones comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant bacteria .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties of EMT demonstrated that it significantly reduced markers of inflammation in neuronal cell cultures exposed to lipopolysaccharides (LPS). This suggests that EMT could be developed further as a treatment for conditions like Alzheimer's disease or other neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
Ethyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substitution patterns.
1H-1,2,3-Triazole-4-carboxylate: Differing in the position of the carboxylate group on the triazole ring
Uniqueness
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound belonging to the triazole class, characterized by its five-membered ring containing three nitrogen atoms. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 172.16 g/mol. The compound features a unique substitution pattern that influences its reactivity and biological interactions.
This compound interacts with various biological targets primarily through the nitrogen atoms in the triazole ring. This interaction can lead to the modulation of several biochemical pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves the inhibition of enzyme activity critical for microbial survival.
- Neuroprotective Effects : Research indicates that triazole compounds can exert neuroprotective effects, potentially through anti-inflammatory mechanisms and modulation of neurotransmitter systems.
- Anticancer Potential : this compound has been studied for its ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity
Neuroprotective Studies
In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines by approximately 30% at a concentration of 50 µM over 24 hours.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against various cancer cell lines. The compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antifungal Efficacy
Research conducted on the antifungal activity of this compound revealed that it effectively inhibited the growth of Candida albicans with an MIC value of 8 µg/mL. The study suggested that the triazole moiety plays a critical role in disrupting fungal cell membrane integrity.
Pharmacokinetics and Toxicology
This compound is generally well-tolerated in animal models with no significant acute toxicity observed at doses up to 100 mg/kg. Pharmacokinetic studies indicate moderate absorption and distribution within biological tissues, with a half-life ranging from 4 to 6 hours in vivo .
Properties
IUPAC Name |
ethyl 3-methyltriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-7-8-9(5)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAXQMABKBMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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